![molecular formula C10H14ClN3OS B1522754 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride CAS No. 1262773-55-6](/img/structure/B1522754.png)
2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria . A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has also been synthesized and characterized by 1H and 13C NMR spectrometry .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones are not explicitly mentioned in the sources I found .Scientific Research Applications
Antiproliferative and Anticancer Potential
A study by Atapour-Mashhad et al. (2017) explored the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, closely related to the chemical . These compounds demonstrated significant antiproliferative activity against human breast cancer cells, indicating potential applications in cancer therapy (Atapour-Mashhad et al., 2017).
Antibacterial Activity
Narayana et al. (2009) synthesized 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, showing potential in antibacterial applications. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria (Narayana et al., 2009).
Analgesic and Anti-inflammatory Properties
Alagarsamy et al. (2007) synthesized a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones. These compounds exhibited notable analgesic and anti-inflammatory activities, suggesting potential therapeutic use in pain and inflammation management (Alagarsamy et al., 2007).
Antihyperlipidemic Effects
Gadad et al. (1996) reported on 2-aminomethyl-3-aryl-5,6,7,8-tetrahydrobenzo(b)/5,6-dimethylthieno(2,3-d)pyrimidin-4-ones, which showed notable antihyperlipidemic activity. These findings indicate potential applications in managing lipid disorders (Gadad et al., 1996).
Aldose Reductase Inhibitory Activity
Ogawva et al. (1993) synthesized a series of 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids and tested them for aldose reductase inhibitory activity. Some compounds in this study showed significant activity, suggesting potential in managing complications related to diabetes (Ogawva et al., 1993).
Antitumor and Radioprotective Activities
Alqasoumi et al. (2009) explored novel thieno[2,3-d]pyrimidine derivatives for their radioprotective and antitumor activities. Some compounds exhibited promising results, highlighting potential applications in cancer treatment and radioprotection (Alqasoumi et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4-amine derivatives, have been shown to have antimicrobial activity and have been docked against the acetyl-coa carboxylase enzyme .
Mode of Action
It can be inferred from related compounds that they may interact with their targets (such as the acetyl-coa carboxylase enzyme) to exert their effects .
Biochemical Pathways
Related compounds have been shown to inhibit the cytochrome bd oxidase (cyt-bd), especially in the context of developing a drug combination targeting energy metabolism .
Result of Action
Related compounds have demonstrated significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminoethyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS.ClH/c1-5-6(2)15-10-8(5)9(14)12-7(13-10)3-4-11;/h3-4,11H2,1-2H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCXXAHVZGIQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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